9-Anthraceneboronic acid
Overview
Description
9-Anthraceneboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the 9th position of the anthracene ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneboronic acid typically involves the reaction of 9-bromoanthracene with n-butyllithium (n-BuLi) followed by the addition of triethyl borate. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at low temperatures (around -78°C). After the reaction, the mixture is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is dried, filtered, and evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 9-Anthraceneboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Hydrochloric Acid (HCl): Used for acidification during synthesis.
n-Butyllithium (n-BuLi): Used for the lithiation of 9-bromoanthracene.
Triethyl Borate: Used as a boron source in the synthesis.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Anthracene Derivatives: Various derivatives can be synthesized depending on the specific reactions and conditions used.
Scientific Research Applications
9-Anthraceneboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its luminescent properties, it is used as a fluorescent probe in biological imaging and sensing applications.
Polymer Chemistry: It is used to prepare stimuli-responsive polymeric materials and highly efficient luminescent materials.
Material Science: The compound is used to prepare composite materials with high mechanical strength, water resistance, and chemical durability.
Mechanism of Action
The mechanism of action of 9-Anthraceneboronic acid primarily involves its ability to form borate ester bonds and its luminescent properties. The boronic acid group can interact with diols and other functional groups, facilitating various chemical reactions. Additionally, the anthracene moiety can undergo reversible dimerization under ultraviolet light, making it useful in stimuli-responsive materials .
Comparison with Similar Compounds
- Naphthalene-1-boronic acid
- 2-Naphthylboronic acid
- Pyrene-1-boronic acid
- 4-Biphenylboronic acid
Comparison: 9-Anthraceneboronic acid is unique due to its anthracene moiety, which imparts distinct luminescent properties and the ability to form stimuli-responsive materials. Compared to other boronic acids, it offers higher mechanical strength and chemical stability in composite materials .
Properties
IUPAC Name |
anthracen-9-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-34-2 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthraceneboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?
A: this compound exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes this compound a promising component in electrochemical sensors for H2O2.
Q2: How is this compound utilized in the development of stimuli-responsive materials?
A: this compound plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.
Q3: What is the significance of the synthetic route used to produce this compound?
A: The synthesis of this compound typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield this compound. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []
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